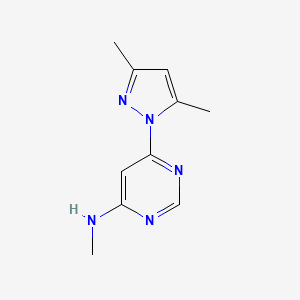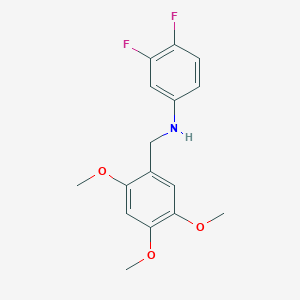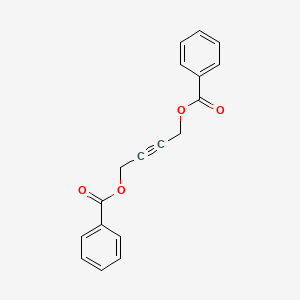
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine, also known as PDP or PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) signaling pathway. This compound has been widely used in scientific research to investigate the role of ERK signaling in various biological processes.
Wirkmechanismus
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine inhibits the activation of ERK1/2 by binding to the ATP-binding site of the kinase domain of MEK1/2, which is the upstream activator of ERK1/2. This binding prevents the phosphorylation and activation of ERK1/2, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in lab experiments is its specificity for the ERK signaling pathway. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine does not inhibit other signaling pathways such as JNK, p38, or AKT. Another advantage is its high potency, which allows for the use of lower concentrations of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in experiments. However, one limitation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine is its poor solubility in aqueous solutions, which requires the use of organic solvents such as DMSO. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in scientific research. One direction is the investigation of the role of ERK signaling in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is the development of more potent and selective inhibitors of the ERK signaling pathway. Finally, the combination of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine with other targeted therapies may enhance the efficacy of cancer treatment and overcome drug resistance.
Synthesemethoden
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-methyl-4-pyrimidinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in high purity.
Wissenschaftliche Forschungsanwendungen
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been extensively used in scientific research to investigate the role of ERK signaling in various biological processes such as cell proliferation, differentiation, migration, and survival. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to inhibit the activation of ERK1/2 in various cell types including cancer cells, fibroblasts, and neurons. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has also been used to study the downstream effectors of ERK signaling such as transcription factors and kinases.
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7-4-8(2)15(14-7)10-5-9(11-3)12-6-13-10/h4-6H,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUSAVBGZCGKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)


![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4956161.png)
![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4956182.png)
![1-{1-[3-(methylthio)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4956199.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4956200.png)
![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)

